Vinflunine
Overview
Description
Vinflunine is a third-generation member of the vinca alkaloid family, known for its anti-tumor properties. It was first described in 1998 at the Pierre Fabre research center in France. This compound is primarily used to treat advanced or metastatic transitional cell carcinoma of the urothelial tract after the failure of platinum-containing treatments . It is a microtubule inhibitor that binds to tubulin, inhibiting its polymerization into microtubules during cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinflunine is synthesized through a semi-synthetic process using superacidic chemistry to selectively introduce two fluorine atoms at the 20’ position of the catharanthine moiety . This process involves the use of catharanthine and vindoline as precursor alkaloids .
Industrial Production Methods: The industrial production of this compound involves the preparation of a pharmaceutical composition that includes this compound as the active constituent, pharmaceutically acceptable salts, and cyclodextrin. The mixture is then freeze-dried to prepare the injection . The process ensures the stability of this compound, which is otherwise unstable in its raw form .
Chemical Reactions Analysis
Types of Reactions: Vinflunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like fluorine gas or other halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic properties .
Scientific Research Applications
Vinflunine has a wide range of scientific research applications:
Mechanism of Action
Vinflunine exerts its effects by interacting with the vinca alkaloid binding site on tubulin. It suppresses microtubule dynamics, causing cell cycle arrest at the G2/M phase and leading to cell death via apoptosis . This mechanism involves the inhibition of microtubule assembly and the reduction of microtubule growing events .
Comparison with Similar Compounds
Vinflunine is compared with other vinca alkaloids such as vincristine, vinblastine, and vinorelbine:
Vincristine: Primarily used in the treatment of leukemia in children.
Vinblastine: Used for treating neoplasms, Hodgkin’s disease, and carcinomas.
Vinorelbine: Employed in the treatment of non-small cell lung cancer and breast cancer.
Uniqueness: this compound is unique due to its fluorinated structure, which enhances its anti-tumor efficacy compared to other vinca alkaloids . It shows higher or moderate antitumor efficacy in a significant percentage of tumor models .
Properties
Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. | |
CAS No. |
162652-95-1 |
Molecular Formula |
C45H54F2N4O8 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |
InChI Key |
NMDYYWFGPIMTKO-GKTGNXALSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
melting_point |
244 |
162652-95-1 | |
Synonyms |
Javlor vinflunine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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